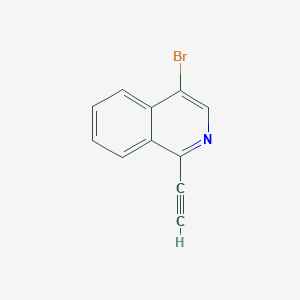

4-Bromo-1-ethynylisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-ethynylisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN/c1-2-11-9-6-4-3-5-8(9)10(12)7-13-11/h1,3-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVPJRQAJYEHBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C2=CC=CC=C21)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 1 Ethynylisoquinoline and Analogous Systems

Foundational Strategies for Isoquinoline (B145761) Core Construction

The isoquinoline nucleus is a key structural motif in numerous natural products and pharmaceutical agents. numberanalytics.comnumberanalytics.com Its synthesis has been a subject of extensive research, leading to the development of several powerful cyclization strategies.

Two of the most classical and widely utilized methods for isoquinoline synthesis are the Pomeranz-Fritsch and Bischler-Napieralski reactions.

Pomeranz-Fritsch Reaction: First reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring. wikipedia.orgthermofisher.com The process typically occurs in two stages: first, the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base (the benzalaminoacetal), and second, an acid-catalyzed ring closure with the elimination of two molecules of alcohol to yield the aromatic isoquinoline. wikipedia.orgorganicreactions.orgchemistry-reaction.com

The reaction is generally promoted by strong acids like concentrated sulfuric acid. thermofisher.com Lewis acids such as trifluoroacetic anhydride (B1165640) have also been employed. wikipedia.org A key advantage of the Pomeranz-Fritsch method is its ability to produce isoquinolines with substitution patterns that are difficult to achieve through other means. organicreactions.org Modifications to the reaction, such as the Schlittler-Muller modification, use a substituted benzylamine (B48309) and glyoxal (B1671930) semiacetal, allowing for the synthesis of C1-substituted isoquinolines. thermofisher.comwikipedia.org

Bischler-Napieralski Reaction: Also discovered in 1893, the Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-phenylethylamides to form 3,4-dihydroisoquinolines. wikipedia.orgslideshare.netwikipedia.org These intermediates can then be dehydrogenated (aromatized), often using palladium, to furnish the corresponding isoquinoline. wikipedia.orgnrochemistry.com The reaction requires a dehydrating agent and is typically carried out under refluxing acidic conditions. wikipedia.orgnrochemistry.com

Commonly used reagents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org The reaction is most effective when the benzene (B151609) ring of the β-phenylethylamide is electron-rich. nrochemistry.com The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. wikipedia.org The Pictet-Gams reaction is a variation that uses a β-hydroxy-β-phenethylamide, which undergoes dehydration and cyclization in one step to directly yield the isoquinoline. wikipedia.orgwikipedia.org

| Reaction | Starting Materials | Key Reagents | Initial Product | Key Features |

|---|---|---|---|---|

| Pomeranz-Fritsch | Benzaldehyde and 2,2-dialkoxyethylamine wikipedia.org | Strong acid (e.g., H₂SO₄) thermofisher.com | Isoquinoline wikipedia.org | Directly forms the aromatic ring. chemistry-reaction.com |

| Bischler-Napieralski | β-phenylethylamide wikipedia.org | Dehydrating agent (e.g., POCl₃, P₂O₅) organic-chemistry.org | 3,4-Dihydroisoquinoline slideshare.net | Requires subsequent aromatization step. nrochemistry.com |

Modern organic synthesis has introduced a variety of innovative methods for constructing the isoquinoline ring, often utilizing transition-metal catalysis to achieve high efficiency and broad substrate scope. numberanalytics.com These contemporary approaches provide alternatives to the classical methods, sometimes overcoming their limitations. numberanalytics.com

Recent advancements include:

Palladium-Catalyzed Reactions: One approach involves the palladium-catalyzed coupling of the tert-butylimine of an o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization to give the isoquinoline product in excellent yields. organic-chemistry.org

Copper-Catalyzed Reactions: Densely functionalized isoquinolines can be produced via a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) (CH₃CN) through a three-component [3+2+1] cyclization. organic-chemistry.org

Rhodium-Catalyzed Reactions: An efficient one-pot, three-component reaction involves the condensation of an aryl ketone with hydroxylamine, followed by a rhodium(III)-catalyzed C-H bond activation of the resulting oxime and cyclization with an internal alkyne. organic-chemistry.org

Transition-Metal-Free Reactions: A method using lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) and cesium carbonate (Cs₂CO₃) promotes the reaction of 2-methyl-arylaldehydes with benzonitriles to provide 3-aryl isoquinolines without the need for a transition metal. organic-chemistry.org

These modern strategies often provide rapid access to complex and multi-substituted isoquinolines under milder conditions than their classical counterparts. numberanalytics.comorganic-chemistry.org

Regioselective Introduction of the Bromine Substituent at C4

To synthesize the target compound, 4-bromo-1-ethynylisoquinoline, the bromine atom must be selectively introduced at the C4 position of the isoquinoline core. This can be achieved through several distinct strategies.

Direct halogenation of the isoquinoline ring is a straightforward approach. However, controlling the regioselectivity can be challenging, as electrophilic substitution can occur on either the pyridine (B92270) or the benzene ring depending on the reaction conditions. youtube.com

A recently developed method achieves direct and highly site-selective C4-halogenation through a one-pot sequence. nih.gov This strategy involves:

Dearomatization: The isoquinoline is temporarily dearomatized using Boc₂O (di-tert-butyl dicarbonate).

Electrophilic Halogenation: The dearomatized intermediate is then treated with an electrophilic bromine source (e.g., N-bromosuccinimide, NBS) which selectively adds to the C4 position.

Rearomatization: An acid-promoted step restores the aromaticity of the ring, yielding the 4-bromoisoquinoline (B23445) product. nih.gov

This method is cost-effective and demonstrates good tolerance for various functional groups located on the benzene portion of the molecule (C5-C8 positions). nih.gov Another example involves the direct bromination of 1-phenylisoquinoline (B189431) with bromine in carbon tetrachloride, followed by the addition of pyridine, to yield 4-bromo-1-phenylisoquinoline. prepchem.com

An alternative to direct bromination of the assembled heterocycle is to construct the isoquinoline ring from a precursor that already contains a bromine atom at the desired position. This approach embeds the regioselectivity within the starting material. For instance, a Pomeranz-Fritsch type synthesis could theoretically start with a 2-bromo-6-methylbenzaldehyde, or a Bischler-Napieralski reaction could utilize a β-(2-bromo-phenyl)ethylamine derivative.

A synthesis of canthin-4-ones, a related heterocyclic system, exemplifies this strategy by starting with commercially available 3-amino-4-bromopyridine (B1272052) and building the rest of the fused ring system onto it. nih.gov Similarly, the synthesis of 4-bromoaniline (B143363) chemicalbook.com and 4-bromobenzaldehyde (B125591) orgsyn.org provides key precursors that could be incorporated into established isoquinoline ring-forming reactions to generate the 4-bromoisoquinoline skeleton.

Catalytic methods offer a powerful means to control the regioselectivity of chemical transformations. A selective synthesis of 4-bromoisoquinoline has been achieved through a palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides. researchgate.net

In this procedure, the starting azide (B81097) undergoes cyclization in the presence of a palladium(II) bromide (PdBr₂) and copper(II) bromide (CuBr₂) catalyst system with lithium bromide (LiBr) in acetonitrile (MeCN). researchgate.net This catalytic process not only forms the isoquinoline ring but also incorporates a bromine atom specifically at the C4 position. The bromine atom is introduced into the product, making the methodology attractive for further synthetic modifications. researchgate.net

| Starting Material | Catalyst System | Solvent | Product | Key Advantage |

|---|---|---|---|---|

| 2-Alkynyl benzyl azide | PdBr₂/CuBr₂/LiBr | MeCN | 4-Bromoisoquinoline | Simultaneous ring formation and C4-bromination. |

Stereocontrolled Incorporation of the Ethynyl (B1212043) Moiety at C1

The introduction of an ethynyl group at the C1 position of the isoquinoline ring is a critical transformation. This is often achieved after the formation of the main heterocyclic scaffold.

The Sonogashira reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This method is exceptionally well-suited for the synthesis of 1-ethynylisoquinolines.

The typical synthetic route would involve a precursor such as 4-bromo-1-haloisoquinoline (where the halide at C1 is typically I or Cl). The significant difference in reactivity among halogens in palladium-catalyzed couplings (reactivity order: I > Br > Cl > F) allows for selective reaction at the more reactive C1 position while leaving the C4-bromo substituent intact. wikipedia.orglibretexts.org The reaction is co-catalyzed by a copper(I) salt, typically copper(I) iodide, and requires a base, such as an amine (e.g., triethylamine (B128534) or diisopropylethylamine), to deprotonate the terminal alkyne. libretexts.org

A common substrate for the alkyne component is trimethylsilylacetylene (B32187) (TMSA). The trimethylsilyl (B98337) (TMS) group serves as a protecting group that can be easily removed in situ or in a subsequent step to reveal the terminal alkyne. organic-chemistry.org

Table 1: Representative Conditions for Sonogashira Coupling Reactions

| Aryl Halide Substrate | Alkyne | Catalyst System | Base/Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| Aryl or Vinyl Halide | Terminal Alkyne | Pd Catalyst, Cu(I) Cocatalyst | Amine Base | Fundamental method for C(sp2)-C(sp) bond formation under mild conditions. | wikipedia.org |

| 2-Bromo-4-iodo-quinoline | Terminal Alkyne | Pd(PPh3)4, CuI | Et3N/DMF | Demonstrates regioselectivity, with coupling occurring at the more reactive iodide position. | libretexts.org |

| 4-Bromo-6H-1,2-oxazines | Terminal Alkyne | PdCl2(PPh3)2, CuI | Et3N/Toluene | Successful coupling on a bromo-substituted heterocycle. | researchgate.net |

| Aryl Bromides | Terminal Alkynes | Pd/P(t-Bu)3, ZnCl2 | - | ZnCl2 promotes the coupling of less reactive aryl bromides at room temperature. | organic-chemistry.org |

The synthesis of 3,4-disubstituted isoquinolines has also been achieved through palladium-catalyzed cross-coupling of 2-(1-alkynyl)benzaldimines with various organic halides, showcasing the versatility of palladium catalysis in building the substituted isoquinoline core. nih.gov

Beyond post-modification of a pre-formed isoquinoline ring, annulation strategies that construct the heterocyclic system with the alkyne moiety already incorporated are of significant interest. These methods build the ring system from acyclic precursors.

One such approach involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides. This method can selectively produce 4-bromoisoquinolines, which are key precursors for the target molecule. researchgate.net The subsequent introduction of the ethynyl group at C1 would then be required.

Other metal-catalyzed annulation reactions, while often targeting the related isoquinolone core, provide insight into alternative strategies. Nickel-catalyzed denitrogenative alkyne insertion reactions of 1,2,3-benzotriazin-4(3H)-ones and rhodium-catalyzed [4+2] cyclocondensation of N-methoxybenzamides with alkynes are powerful methods for constructing the isoquinoline framework. mdpi.com These protocols could potentially be adapted for the synthesis of 1-ethynylisoquinoline (B1315498) systems.

Convergent and Divergent Synthetic Pathways to the Target Compound

The synthesis of this compound can be approached through both convergent and divergent strategies, which offer flexibility in accessing the final product and its analogs.

A convergent synthesis would involve the preparation of two or more complex fragments that are then joined together in the final stages. For instance, a substituted o-alkynylbenzaldehyde or a related derivative could be coupled with an amino-containing fragment to form the isoquinoline ring. This approach allows for independent modification of the fragments before the key coupling step. A photocatalytic [4+2] strategy has been demonstrated for the convergent synthesis of dihydroisoquinoline-1,4-diones, where different carboxylic acid redox active esters and vinyl azides are combined, showcasing a modern convergent approach. nih.gov

In contrast, a divergent synthesis would begin with a common intermediate that is elaborated into a variety of target molecules. In this context, a compound like 4-bromo-1-chloroisoquinoline (B1267708) could serve as a divergent scaffold. The more reactive chloro group at C1 could be selectively targeted for Sonogashira coupling to install the ethynyl group, while the bromo group at C4 remains available for subsequent, different cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to generate a library of diverse derivatives. This approach is highly efficient for creating structural diversity from a single precursor.

Total Synthesis and Semisynthesis Approaches to Complex Derivatives

This compound is not typically a final target in itself but rather a highly valuable intermediate for the total or semisynthesis of more complex molecules, particularly natural products and their analogs. The isoquinoline core is a privileged scaffold found in numerous biologically active alkaloids. nih.gov

The ethynyl and bromo functionalities on the molecule are orthogonal chemical handles for further elaboration:

The ethynyl group is a gateway to a wide range of transformations, including click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition to form triazoles), further Sonogashira couplings, or reduction to alkenyl or alkyl groups.

The bromo group is ideally suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination, allowing for the introduction of aryl, heteroaryl, vinyl, or amino substituents at the C4 position.

This dual functionality allows chemists to build complex polycyclic or highly substituted structures. For example, the total synthesis of marinoquinoline alkaloids has been achieved using strategies involving the electrocyclization of carbodiimides. beilstein-journals.org A building block like this compound could be integrated into such synthetic sequences to produce novel, non-natural analogs for biological screening. The synthesis of complex tetrahydroisoquinoline alkaloids often relies on the creative construction and functionalization of the core heterocyclic motif. nih.gov

Table 2: Examples of Complex Isoquinoline-Based Natural Products

| Compound Name | Structural Class | Significance | Reference |

|---|---|---|---|

| Ecteinascidin 743 (Trabectedin) | Tris-tetrahydroisoquinoline | Anticancer agent, demonstrates the complexity achievable from isoquinoline units. | nih.gov |

| Grandirubrine | Tropoloisoquinoline | A natural product whose total synthesis involves building the isoquinoline fused to a seven-membered tropone (B1200060) ring. | researchgate.net |

| Trigonoine B | Pyrrolo[2,3-c]quinoline | Marine alkaloid whose total synthesis was achieved via electrocyclization of a carbodiimide. | beilstein-journals.org |

| Salsolidine | Simple Tetrahydroisoquinoline | A fundamental isoquinoline alkaloid, often a target for developing new synthetic methods. | nih.gov |

Chemical Reactivity and Derivatization Strategies

Reactivity of the Bromine Substituent

The bromine atom on the isoquinoline (B145761) core is a versatile handle for introducing a wide range of substituents through various reaction pathways.

Aromatic compounds, typically electron-rich, are generally poor substrates for nucleophilic attack. However, the presence of electron-withdrawing groups can activate the aromatic ring towards nucleophilic aromatic substitution (SNA r). chemistrysteps.com In the context of 4-bromo-1-ethynylisoquinoline, the electronegativity of the nitrogen atom in the isoquinoline ring system contributes to making the ring electron-deficient, thereby facilitating SNA r reactions.

The reactivity of aryl halides in SNA r reactions often follows the trend F > Cl > Br > I, which is counterintuitive to the leaving group ability in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

The bromine substituent on this compound serves as an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used reaction that couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govrsc.org This reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.gov For instance, this compound can be coupled with various arylboronic acids to synthesize 4-aryl-1-ethynylisoquinolines. A study on the Suzuki coupling of 1-bromo-4-(1-octynyl)benzene with arylboronic acids demonstrated high yields of the corresponding biaryl products using a palladium catalyst in water, highlighting the robustness of this method for similar bromoalkynyl substrates. researchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgchim.it This reaction is highly stereoselective, typically affording the trans product. organic-chemistry.org The intramolecular Heck reaction is a powerful method for constructing cyclic systems. chim.itconnectjournals.com While direct examples with this compound are not prevalent in the provided results, the general reactivity of aryl bromides in Heck reactions is well-established. connectjournals.combeilstein-journals.org

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is particularly useful for synthesizing conjugated enynes and arylalkynes under mild conditions. wikipedia.orglibretexts.org Given that this compound already possesses an ethynyl (B1212043) group, a Sonogashira reaction at the bromine position would lead to di-alkynylated isoquinoline derivatives. The reactivity order for halides in Sonogashira coupling is generally I > Br > Cl. wikipedia.org Research has shown that chemoselective Sonogashira coupling can be achieved on molecules with multiple different halogen substituents. nih.gov

Negishi Coupling: The Negishi coupling reaction involves the coupling of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. nih.govnih.gov This reaction is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²) bonds. nih.govorganic-chemistry.org For example, a palladium-catalyzed Negishi coupling of secondary alkylzinc halides with aryl bromides has been shown to be an efficient process. nih.gov This suggests that this compound could be coupled with various organozinc reagents to introduce alkyl or other organic fragments at the C4 position.

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactant 1 (from this compound) | Reactant 2 | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki | Aryl Bromide | Organoboron Compound | Palladium Catalyst + Base | 4-Aryl/Alkyl-1-ethynylisoquinoline |

| Heck | Aryl Bromide | Alkene | Palladium Catalyst + Base | 4-Vinyl-1-ethynylisoquinoline |

| Sonogashira | Aryl Bromide | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst | 4-Alkynyl-1-ethynylisoquinoline |

| Negishi | Aryl Bromide | Organozinc Compound | Nickel or Palladium Catalyst | 4-Alkyl/Aryl-1-ethynylisoquinoline |

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org This is most commonly achieved using organolithium reagents, such as n-butyllithium or tert-butyllithium. wikipedia.orgtcnj.edu The reaction of this compound with an organolithium reagent would result in the formation of 4-lithio-1-ethynylisoquinoline. This newly formed organolithium species is a potent nucleophile and can react with a variety of electrophiles to introduce a wide range of functional groups at the C4 position. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org The reaction is often performed at low temperatures to prevent side reactions. tcnj.edu A combination of i-PrMgCl and n-BuLi has been used to achieve selective bromine-metal exchange on bromoheterocycles under non-cryogenic conditions. nih.gov

While the bromine atom in this compound primarily acts as a leaving group or a site for metal-halogen exchange, under certain conditions, halogens can exhibit electrophilic character. The formation of a cyclic bromonium ion is a key intermediate in the electrophilic addition of bromine to an alkene. csbsju.eduyoutube.comfiveable.me In this intermediate, the bromine atom is bonded to two carbon atoms and bears a positive charge. youtube.comfiveable.me Although this reactivity is characteristic of the reaction between Br₂ and an alkene, it is not a typical reaction pathway for an aryl bromide like this compound itself. The concept of a bromonium ion highlights the ability of bromine to stabilize a positive charge, a principle that can be relevant in understanding the electronic nature of the C-Br bond. quora.com

Reactivity of the Ethynyl Functional Group

The terminal alkyne at the C1 position of the isoquinoline ring is another key site for chemical modification, most notably through cycloaddition reactions.

"Click chemistry" is a concept that describes a set of powerful, reliable, and selective reactions for the rapid synthesis of diverse chemical compounds. wikipedia.orgatdbio.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction. broadpharm.comrsc.orgnih.govrsc.org This reaction joins a terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. broadpharm.comrsc.org

The ethynyl group of this compound is an ideal substrate for CuAAC reactions. By reacting it with various organic azides, a library of 4-bromo-1-(1,2,3-triazol-4-yl)isoquinoline derivatives can be synthesized. This approach allows for the modular assembly of complex molecules, where the triazole ring acts as a stable and often biologically relevant linker. broadpharm.com The copper catalyst, often generated in situ from a copper(II) salt and a reducing agent, plays a crucial role in accelerating the reaction and ensuring high regioselectivity. atdbio.com

Table 2: Click Chemistry with this compound

| Reaction | Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|---|

| CuAAC | This compound | Organic Azide (R-N₃) | Copper(I) | 4-Bromo-1-(1-R-1H-1,2,3-triazol-4-yl)isoquinoline |

Cycloaddition and Cyclotrimerization Reactions (e.g., Rhodium-Catalyzed [2+2+2]-Cyclotrimerization)

The alkyne functionality is an excellent participant in cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic and aromatic systems.

[2+2+2]-Cyclotrimerization: Transition metal-catalyzed [2+2+2] cyclotrimerizations are an atom-economical method for synthesizing highly substituted benzene (B151609) rings. nih.gov Rhodium catalysts, in particular, are widely used for these transformations. nih.govox.ac.uk The reaction of this compound with two equivalents of another alkyne, or its self-cyclotrimerization, could lead to the formation of complex, substituted benzene derivatives. These reactions can be performed intermolecularly or intramolecularly if the molecule is tethered to a diyne. researchgate.netnih.gov For instance, co-cyclotrimerization with a diyne can lead to the formation of polycyclic aromatic structures. The regioselectivity of these reactions can often be a challenge but can be influenced by the electronic properties of the reaction partners. nih.gov

Other Cycloadditions: The ethynyl group can also participate in other types of cycloadditions, such as [2+2] cycloadditions with ketenes (Staudinger reaction) to form β-lactams, a reaction also catalyzed by rhodium complexes. organic-chemistry.org

| Reaction Type | Typical Catalyst/Reagents | Potential Product Class | Significance |

|---|---|---|---|

| [2+2+2]-Cyclotrimerization | Rh(I) complexes (e.g., Wilkinson's catalyst) | Substituted Benzenes/Polycycles | Atom-economical synthesis of highly substituted aromatic systems. nih.govnih.gov |

| [2+2] Cycloaddition | Imines, Rh(I) catalyst, N-oxide | β-Lactams | Access to pharmaceutically relevant β-lactam cores. organic-chemistry.org |

Alkyne Metathesis and Polymerization

Alkyne metathesis is a powerful reaction involving the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes (e.g., molybdenum or tungsten). wikipedia.orgnih.gov

Ring-Closing Alkyne Metathesis (RCAM): If this compound is incorporated into a larger molecule containing another alkyne unit, RCAM can be employed to form macrocyclic structures. researchgate.net This strategy is valuable in the synthesis of natural products and other complex architectures.

Acyclic Diyne Metathesis (ADMET) Polymerization: While this compound itself cannot undergo ADMET, it can act as a chain-terminating agent or be incorporated into a polymer backbone if functionalized into a diyne. This process leads to the formation of conjugated polymers with interesting material properties.

Copolymerization: In the context of Ziegler-Natta or metallocene catalysis, terminal alkynes are generally not used as monomers. However, if the ethynyl group were to be reduced to a vinyl group, the resulting 4-bromo-1-vinylisoquinoline could potentially be copolymerized with olefins like ethylene, using metallocene catalysts, to produce functionalized polyethylenes. mdpi.com

Reactivity of the Isoquinoline Heterocycle

The bromo-substituted isoquinoline ring system offers multiple sites for functionalization through electrophilic, nucleophilic, and nitrogen-centered reactions.

Electrophilic Aromatic Substitution on the Isoquinoline Ring

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring is generally more difficult than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.org Reactions typically require harsh conditions. Substitution occurs preferentially on the benzene ring portion of the heterocycle (positions 5 and 8) rather than the pyridine (B92270) ring. The bromine atom at position 4 is a deactivating but ortho-, para-directing group, while the ethynyl group at position 1 is deactivating. nih.gov Therefore, electrophilic attack is most likely to occur at the C5 or C8 positions, influenced by the directing effects of the existing substituents and the inherent reactivity of the isoquinoline nucleus.

Common SEAr reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). wikipedia.orglumenlearning.comfiveable.me

| Reaction | Reagents | Predicted Major Regioisomers | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro and 8-Nitro derivatives | The benzene ring is more activated than the pyridine ring for SEAr. wikipedia.org |

| Bromination | Br₂, FeBr₃ | 5-Bromo and 8-Bromo derivatives | The reaction favors substitution on the carbocyclic part of the isoquinoline. fiveable.me |

Nucleophilic Attack on the Isoquinoline System

The presence of the electron-withdrawing nitrogen atom and the bromine atom makes the isoquinoline ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen (C1 and C3) and at the carbon bearing the bromine (C4).

The bromine atom at the C4 position is a good leaving group and can be displaced by a variety of nucleophiles. researchgate.netresearchgate.net This reaction is a key strategy for introducing diverse functional groups at this position. For example, 4-bromoquinolines can react with various nucleophiles in palladium-catalyzed cross-coupling reactions or direct nucleophilic substitutions. researchgate.netresearchgate.net

| Nucleophile | Reaction Type | Product |

|---|---|---|

| Amines (e.g., R-NH₂) | SNAr | 4-Amino-1-ethynylisoquinoline derivatives |

| Alkoxides (e.g., NaOR) | SNAr | 4-Alkoxy-1-ethynylisoquinoline derivatives |

| Organoboronic acids (R-B(OH)₂) | Suzuki Coupling | 4-Aryl/Alkyl-1-ethynylisoquinoline derivatives |

Nitrogen Atom Functionalization (e.g., Quaternization, N-Oxidation)

The lone pair of electrons on the nitrogen atom of the isoquinoline ring allows it to act as a nucleophile and a base, enabling functionalization at the nitrogen center.

Quaternization: The nitrogen can be alkylated with alkyl halides (e.g., methyl iodide) to form quaternary isoquinolinium salts. This reaction increases the electron deficiency of the ring system, making it even more susceptible to nucleophilic attack.

N-Oxidation: Treatment with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), can convert the nitrogen atom to an N-oxide. Isoquinoline N-oxides are versatile intermediates that can undergo various subsequent transformations.

| Reaction Type | Typical Reagents | Product | Effect on Reactivity |

|---|---|---|---|

| Quaternization | Alkyl halide (e.g., CH₃I) | 1-Ethynyl-4-bromo-2-alkylisoquinolinium halide | Increases ring's susceptibility to nucleophilic attack. |

| N-Oxidation | Peroxy acid (e.g., m-CPBA) | This compound N-oxide | Activates the ring for both electrophilic (at C4) and nucleophilic (at C2) attack. |

Synergistic Reactivity of Multiple Functional Groups

The term "synergistic reactivity" in the context of this compound refers to synthetic transformations where both the bromo and the ethynyl moieties participate in a concerted or sequential manner within a single reaction vessel. This approach, often categorized under tandem, domino, or cascade reactions, offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from a relatively simple starting material. The strategic exploitation of this dual functionality can lead to the formation of fused polycyclic aromatic systems and other structurally diverse compounds that would otherwise require lengthy, multi-step syntheses.

Research into analogous systems, such as bromo-ethynyl anilines and benzenesulfonamides, has demonstrated the feasibility and power of such synergistic transformations. These studies provide a strong precedent for the potential reactivity of this compound in similar one-pot, multi-reaction sequences. The core principle often involves an initial palladium-catalyzed cross-coupling reaction at either the bromo or the ethynyl position, which then generates an intermediate that is perfectly poised for a subsequent intramolecular cyclization or another coupling event.

A prime example of this strategy is the one-pot Sonogashira coupling followed by cyclization. nih.gov In a hypothetical application to this compound, the ethynyl group could first undergo a Sonogashira coupling with a suitable partner, for instance, an ortho-haloaniline. The resulting intermediate would then contain both the original bromo group of the isoquinoline and the newly introduced halo-aminoaryl moiety. This sets the stage for a subsequent intramolecular reaction, such as a Heck or Buchwald-Hartwig coupling, leading to the formation of a new heterocyclic ring fused to the isoquinoline core.

Alternatively, the bromo group could be the initial site of reaction. A Suzuki or Stille coupling at the C-4 position could introduce a substituent containing a reactive functional group, such as a terminal alkyne or a vinyl group. This new group could then react with the ethynyl group at the C-1 position through various modes of activation, including metal-catalyzed cycloisomerization or electrophilic cyclization, to generate complex polycyclic structures.

The development of cascade reactions for the synthesis of 4-bromo quinolines from ortho-propynol phenyl azides also highlights the potential for intricate transformations involving these functionalities. researchgate.netmdpi.com While this is a synthetic route to a related scaffold, it underscores the chemical compatibility of the bromo and alkynyl functionalities within complex reaction sequences.

The following table outlines a plausible, albeit hypothetical, research finding for a one-pot sequential Sonogashira/intramolecular aminopalladation reaction starting from this compound, based on established methodologies for similar substrates. rsc.org

| Entry | Reactant 2 (Aryl Iodide) | Catalyst System | Solvent | Temperature (°C) | Plausible Product | Potential Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Iodoaniline | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF | 100 | Indolo[1,2-b]isoquinoline derivative | 75 |

| 2 | Methyl 2-iodo-5-methoxybenzoate | Pd(OAc)₂, XPhos, Cs₂CO₃ | Toluene | 110 | Functionalized benzo mdpi.comrsc.orgisoquinolino[2,1-a]indole | 68 |

| 3 | 2-Iodo-4-nitrophenol | PdCl₂(dppf), CuI, K₂CO₃ | Dioxane/H₂O | 90 | Hydroxy-nitro-substituted indolo[1,2-b]isoquinoline | 62 |

Another potential synergistic pathway involves a tandem Sonogashira-Heck cyclization. In this scenario, this compound would first undergo a Sonogashira coupling with a vinyl-containing coupling partner, such as vinyl tributyltin. The resulting intermediate, a 1-ethynyl-4-vinylisoquinoline derivative, could then undergo an intramolecular Heck-type reaction, where the ethynyl group adds to the newly introduced vinyl group, to construct a new carbocyclic or heterocyclic ring fused at the 3 and 4 positions of the isoquinoline core.

The following table illustrates a potential research finding for such a tandem reaction, drawing parallels from established one-pot Sonogashira-cyclization protocols. nih.govresearchgate.net

| Entry | Reactant 2 | Catalyst System | Solvent | Temperature (°C) | Plausible Product Structure | Potential Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄, LiCl | Toluene | 110 | Benzo[f]inden-1-one derivative | 70 |

| 2 | 2-Vinylphenol | Pd(OAc)₂, P(o-tol)₃, Et₃N | Acetonitrile (B52724) | 80 | Benzo[b]furo[3,2-g]isoquinoline derivative | 65 |

| 3 | N-Allyl-2-iodoaniline | PdCl₂(MeCN)₂, CuI, DBU | DMF | 120 | Fused aza-polycyclic system | 58 |

These examples, while based on analogous systems, underscore the immense potential held within the this compound scaffold for the development of novel and efficient synthetic methodologies. The ability to orchestrate multiple bond-forming events in a single operation by leveraging the synergistic reactivity of the bromo and ethynyl groups paves the way for the rapid assembly of complex molecular architectures with potential applications in medicinal chemistry and materials science. Further research into the concrete applications of these strategies on this compound is a promising avenue for future synthetic exploration.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy provides key information about the functional groups present in a molecule.

The IR and Raman spectra of 4-Bromo-1-ethynylisoquinoline exhibit characteristic vibrational bands that confirm the presence of the key functional groups.

Ethynyl (B1212043) Group (C≡C and ≡C-H): The terminal alkyne gives rise to two very characteristic vibrations. The C≡C stretching vibration typically appears as a sharp, weak to medium intensity band in the region of 2100-2260 cm⁻¹. The ≡C-H stretching vibration is observed as a sharp, and often strong, band around 3300 cm⁻¹.

Bromo Group (C-Br): The C-Br stretching vibration is found in the fingerprint region of the infrared spectrum, typically between 500 and 690 cm⁻¹. The exact position can be influenced by the aromatic system to which it is attached.

Raman spectroscopy can also be a valuable tool, particularly for identifying the C≡C triple bond, which often gives a strong Raman signal due to its polarizability.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Ethynyl | ≡C-H stretch | ~3300 |

| Ethynyl | C≡C stretch | ~2100-2260 |

| Aromatic | C-H stretch | ~3030 |

| Aromatic | C=C stretch | ~1450-1600 |

| Bromo | C-Br stretch | ~500-690 |

Note: The wavenumbers are typical ranges for these functional groups and may vary slightly for this compound.

Characterization of Isoquinoline (B145761) Ring System Vibrations

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups and structural features of a molecule. The vibrational modes of the this compound molecule are dominated by the isoquinoline ring system, with distinct contributions from the bromo and ethynyl substituents. The isoquinoline core, a fused aromatic system of benzene (B151609) and pyridine (B92270) rings, gives rise to a complex but characteristic set of vibrations. irphouse.com

Key vibrational modes for the isoquinoline ring system include:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. orgchemboulder.com

C=C and C=N Stretching: The skeletal stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings produce a series of bands in the 1615-1400 cm⁻¹ range. irphouse.comorgchemboulder.com These are often some of the most intense and diagnostic peaks in the spectrum.

C-H In-plane and Out-of-plane Bending: In-plane bending vibrations for aromatic C-H bonds appear between 1250 and 1000 cm⁻¹, though they can be weak. orgchemboulder.com More prominent are the strong C-H out-of-plane ("oop") bending bands between 900 and 675 cm⁻¹, the patterns of which can help determine the substitution on the aromatic rings. orgchemboulder.com

The ethynyl group introduces a sharp, typically weak C≡C stretch around 2100-2140 cm⁻¹ and a strong, sharp ≡C-H stretch near 3300 cm⁻¹. The C-Br stretch is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Terminal Alkyne ≡C-H Stretch | ~3300 | Strong, Sharp | Characteristic of the ethynyl group. |

| Aromatic C-H Stretch | 3100 - 3000 | Variable | Arises from the isoquinoline ring system. orgchemboulder.com |

| Alkyne C≡C Stretch | 2140 - 2100 | Weak to Medium, Sharp | Indicates the presence of the ethynyl triple bond. |

| Aromatic Ring C=C/C=N Stretch | 1615 - 1400 | Medium to Strong | A series of bands characteristic of the isoquinoline core. irphouse.com |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | Pattern is diagnostic of the substitution on the rings. orgchemboulder.com |

| C-Br Stretch | < 600 | Medium to Strong | Located in the far-infrared region. |

Applications of Attenuated Total Reflectance (ATR-IR)

Attenuated Total Reflectance (ATR) is a sampling technique used with Fourier Transform Infrared (FTIR) spectroscopy that simplifies the analysis of solid and liquid samples. mt.comyoutube.com This method is particularly advantageous for analyzing compounds like this compound, as it requires minimal to no sample preparation. youtube.com

The principle of ATR involves pressing the sample against a crystal with a high refractive index, such as diamond or germanium. mt.com The IR beam is directed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. This reflection creates an evanescent wave that extends a few micrometers beyond the crystal surface and into the sample. youtube.com The sample absorbs energy from this evanescent wave at its characteristic frequencies, attenuating the reflected IR beam. The resulting spectrum is comparable to a traditional transmission spectrum.

The key benefits of using ATR-FTIR for the characterization of this compound include:

Ease of Use: A small amount of the solid powder can be placed directly on the ATR crystal, and pressure is applied to ensure good contact.

High-Quality Spectra: It provides high-quality, reproducible spectra of opaque or strongly absorbing samples without the need for making KBr pellets or mulls.

Sensitivity: The technique is highly sensitive, making it suitable for analyzing small quantities of material or for detecting impurities. nih.gov

ATR-FTIR is an effective method for rapidly obtaining a vibrational fingerprint of this compound, confirming the presence of its key functional groups and the integrity of the isoquinoline framework. mt.com

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

While low-resolution mass spectrometry measures mass-to-charge ratios (m/z) as integer values, High-Resolution Mass Spectrometry (HRMS) can measure m/z to four or more decimal places. libretexts.org This precision is possible because the exact masses of atoms are not integers (except for ¹²C, which is defined as 12.00000 amu). libretexts.org

By measuring the exact mass of the molecular ion, HRMS can provide an unambiguous elemental composition. libretexts.orgmdpi.com For this compound (C₉H₆BrN), the presence of two stable bromine isotopes (⁷⁹Br and ⁸¹Br) results in two distinct molecular ions with nearly equal abundance. nih.gov

| Isotope | Exact Mass (amu) |

|---|---|

| ¹H | 1.00783 |

| ¹²C | 12.00000 |

| ¹⁴N | 14.0031 |

| ⁷⁹Br | 78.9183 |

| ⁸¹Br | 80.9163 |

Based on these values, the theoretical exact masses for the molecular ions of this compound can be calculated. The experimental observation of peaks matching these exact masses in an HRMS spectrum confirms the elemental formula C₉H₆BrN.

Calculated mass for [C₉H₆⁷⁹BrN]⁺: 206.9684 amu

Calculated mass for [C₉H₆⁸¹BrN]⁺: 208.9663 amu

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a roadmap of the molecule's structure. libretexts.org For this compound, the fragmentation pattern is influenced by the stability of the isoquinoline ring, the C-Br bond, and the ethynyl group.

Key expected fragmentation pathways include:

Isotopic Signature: The most telling feature is the presence of two peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2⁺), for the molecular ion and any fragment containing the bromine atom. youtube.com This immediately signals the presence of one bromine atom in the fragment.

Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (·Br), leading to a fragment ion at m/z 127. This fragment corresponds to the [C₉H₆N]⁺ ion.

Loss of Acetylene (B1199291): The ethynyl group can be lost as a neutral acetylene molecule (C₂H₂), resulting in a fragment corresponding to [M - C₂H₂]⁺.

Ring Fragmentation: The isoquinoline ring itself can undergo cleavage, though this often requires higher energy. Fragmentation patterns of isoquinoline alkaloids can be complex but provide characteristic ions that help confirm the core structure. researchgate.netnih.govresearchgate.net

| m/z (Nominal Mass) | Ion Formula | Origin |

|---|---|---|

| 207 / 209 | [C₉H₆BrN]⁺ | Molecular Ion (M⁺) |

| 127 | [C₉H₆N]⁺ | [M - Br]⁺ |

| 181 / 183 | [C₇H₅BrN]⁺ | [M - C₂H]⁺ |

| 101 | [C₇H₅N]⁺ | [M - Br - C₂H]⁺ |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with mass spectrometry, are powerful tools for analyzing complex mixtures. For a compound like this compound, which might be synthesized as part of a mixture containing starting materials or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful. nih.gov

In an LC-MS analysis, the sample is first injected into a high-performance liquid chromatography (HPLC) system. The components of the mixture are separated based on their affinity for the column's stationary phase and the mobile phase. nih.gov As each component, including the target compound, elutes from the column, it is introduced directly into the mass spectrometer. The MS then provides a mass spectrum for each separated component, allowing for positive identification. This method is routinely used for the analysis of isoquinoline alkaloids and their derivatives. nih.govnih.gov The use of a high-resolution analyzer like a Q-TOF (Quadrupole Time-of-Flight) in conjunction with LC allows for both separation and precise mass determination in a single run. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. libretexts.org Aromatic compounds like isoquinoline exhibit characteristic absorptions due to π→π* transitions. up.ac.za

The spectrum of the parent isoquinoline molecule shows characteristic absorption bands. The introduction of substituents and the extension of the conjugated system significantly alter the spectrum. For this compound, the following effects are expected:

Extended Conjugation: The ethynyl group at the 1-position extends the π-conjugated system of the isoquinoline ring. This extension of conjugation typically results in a bathochromic shift (a shift to longer wavelengths, also called a red shift) of the absorption maxima and an increase in their intensity. tandfonline.com

Substituent Effects: The bromine atom at the 4-position, acting as an auxochrome, can also influence the position and intensity of the absorption bands through its electronic effects.

Benzene itself shows a primary absorption band around 200 nm and a weaker, fine-structured secondary band around 260 nm. up.ac.za For the larger, conjugated isoquinoline system, these bands are already shifted to longer wavelengths. The addition of the ethynyl group would be expected to shift the main absorption bands further into the 250-350 nm range, which is typical for extended aromatic systems. libretexts.orgup.ac.za

Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of isoquinoline and its derivatives is characterized by transitions involving π-electrons of the aromatic system. Typically, isoquinoline exhibits absorption bands corresponding to π → π* transitions. The introduction of an ethynyl group at the 1-position and a bromine atom at the 4-position on the isoquinoline core significantly modulates these electronic transitions.

The ethynyl group, with its triple bond, extends the π-conjugated system of the isoquinoline ring. This extension of conjugation is known to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax). This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, requiring less energy (and thus longer wavelength light) to excite an electron. The π-system of the ethynyl group interacts with the π-system of the isoquinoline, leading to a more delocalized electron cloud and altered energy levels of the molecular orbitals.

The bromine atom at the 4-position primarily exerts an influence through its inductive and resonance effects. As a halogen, bromine is inductively electron-withdrawing, which can affect the electron density of the isoquinoline ring system. Furthermore, its lone pairs can participate in resonance, donating electron density to the ring. The net effect of these competing influences on the electronic absorption spectrum can be complex, potentially leading to shifts in the absorption bands and changes in their intensities.

Influence of Substituents on Absorption Characteristics

The absorption characteristics of isoquinoline derivatives are highly sensitive to the nature and position of substituents on the aromatic ring. Both electron-donating and electron-withdrawing groups can induce significant changes in the UV-Vis absorption spectrum.

In the case of this compound, the interplay between the bromo and ethynyl substituents is crucial. The ethynyl group at the C1 position is expected to be the dominant factor in extending the conjugation, leading to a significant red shift compared to unsubstituted isoquinoline. The bromine atom at the C4 position further perturbs the electronic structure. While halogens are generally considered deactivating in electrophilic aromatic substitution, their effect on the UV-Vis spectrum is a combination of their inductive electron-withdrawing nature and their electron-donating resonance effect. The presence of substituents can lead to a bathochromic shift in the absorption wavelength. nih.gov

For comparison, the synthesis of C4-substituted isoquinolines from 4-bromoisoquinoline (B23445) has been described, highlighting the utility of this precursor in generating diverse derivatives. researchgate.net For instance, the reaction of 4-bromoisoquinoline with acrylate (B77674) esters under Heck conditions yields C4-substituted isoquinolines. researchgate.net While not an ethynyl group, this demonstrates how the C4 position is amenable to substitution, which in turn influences the properties of the resulting molecule. Studies on other substituted quinolines and isoquinolines have consistently shown that the electronic properties and, consequently, the absorption spectra are finely tuned by the specific pattern of substitution.

Below is an interactive data table that provides a comparative look at the absorption characteristics of isoquinoline and a hypothetical representation of how substituents might influence these properties in a compound like this compound, based on general principles of spectroscopy.

| Compound Name | Substituent(s) | Expected λmax (nm) | Nature of Transition |

| Isoquinoline | None | ~317, ~266, ~217 | π → π |

| 4-Bromoisoquinoline | 4-Bromo | Shifted from Isoquinoline | π → π |

| 1-Ethynylisoquinoline (B1315498) | 1-Ethynyl | Bathochromic shift | π → π |

| This compound | 4-Bromo, 1-Ethynyl | Significant bathochromic shift | π → π |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of many-body systems, such as atoms and molecules. sci-hub.box A primary application of DFT in the study of 4-bromo-1-ethynylisoquinoline would be to perform geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest possible energy, known as the ground state. By minimizing the energy, DFT calculations can predict stable molecular conformations. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, a DFT study on the closely related molecule, 4-bromoisoquinoline (B23445), successfully determined its planar structure and provided optimized geometrical parameters that were in good agreement with experimental data. sci-hub.box Similar calculations for this compound would be expected to reveal the influence of the ethynyl (B1212043) group on the geometry of the isoquinoline (B145761) core.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | Data not available | ||

| C≡C | Data not available | ||

| C-H (ethynyl) | Data not available | ||

| Various C-C | Data not available | ||

| Various C-N | Data not available | ||

| C-C-Br | Data not available | ||

| C-C≡C | Data not available | ||

| Various C-C-C | Data not available | ||

| Various |

Note: This table is illustrative. Specific calculated values for this compound are not available in the reviewed literature.

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For 4-bromoisoquinoline, the HOMO-LUMO energy gap was calculated to be 0.1682 a.u., providing a measure of its kinetic stability. sci-hub.box A similar analysis for this compound would be instrumental in understanding how the ethynyl substituent modifies the electronic properties and reactivity of the isoquinoline system.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is illustrative. Specific calculated values for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MESP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (usually blue), which are prone to nucleophilic attack. In a study of 4-bromoisoquinoline, MESP analysis helped to explain the reactivity and hydrogen bonding characteristics of the molecule. sci-hub.box For this compound, an MESP map would highlight the electrostatic potential around the nitrogen atom, the bromine atom, and the ethynyl group, offering insights into its intermolecular interactions and chemical reactivity. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and assign spectral features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate the NMR chemical shifts of a molecule. These theoretical calculations can aid in the assignment of experimental NMR spectra. For 4-bromoisoquinoline, theoretical ¹H and ¹³C NMR chemical shifts were calculated and compared with experimental values, leading to a precise assignment of the signals. sci-hub.box A similar computational NMR study of this compound would be invaluable for assigning its proton and carbon NMR spectra and confirming its structure.

Table 3: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound (Illustrative)

| Atom | Calculated ¹H NMR | Experimental ¹H NMR | Calculated ¹³C NMR | Experimental ¹³C NMR |

| H1 | Data not available | Data not available | C1 | Data not available |

| H3 | Data not available | Data not available | C3 | Data not available |

| H5 | Data not available | Data not available | C4 | Data not available |

| ... | Data not available | Data not available | ... | Data not available |

Note: This table is illustrative. Specific calculated and experimental values for this compound are not available in the reviewed literature.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes of a molecule. DFT calculations can be used to simulate the IR and Raman spectra of a molecule by calculating its harmonic vibrational frequencies. These simulated spectra can be compared with experimental spectra to aid in the assignment of vibrational bands. In the case of 4-bromoisoquinoline, DFT calculations were used to compute the vibrational frequencies, which showed good agreement with the experimental FTIR and FT-Raman spectra. sci-hub.box A similar theoretical analysis for this compound would be crucial for interpreting its vibrational spectra and understanding the vibrational modes associated with the ethynyl group and the bromo-substituted isoquinoline framework.

Table 4: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for this compound (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| C≡C stretch | Data not available | Data not available | Data not available |

| ≡C-H stretch | Data not available | Data not available | Data not available |

| C-Br stretch | Data not available | Data not available | Data not available |

| Isoquinoline ring modes | Data not available | Data not available | Data not available |

Note: This table is illustrative. Specific calculated and experimental values for this compound are not available in the reviewed literature.

UV-Vis Absorption Spectrum Prediction

The prediction of ultraviolet-visible (UV-Vis) absorption spectra through computational methods is a valuable tool for understanding the electronic transitions within a molecule. For this compound, Time-Dependent Density Functional Theory (TD-DFT) is a commonly employed method to simulate its electronic absorption spectrum. sharif.edusharif.edu This approach calculates the excitation energies and oscillator strengths corresponding to the transitions from the ground state to various excited states.

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π-π* and n-π* electronic transitions associated with the isoquinoline ring system and the ethynyl group. researchgate.net The conjugated π-system, extending over the isoquinoline core and the ethynyl substituent, is predicted to result in absorption bands in the UV region. The presence of the bromine atom and the nitrogen heteroatom can also influence the position and intensity of these bands.

Theoretical calculations typically involve geometry optimization of the molecule's ground state, followed by TD-DFT calculations using a suitable functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311++G**). sharif.edusharif.educhemrxiv.org The results allow for the assignment of specific electronic transitions to the observed or predicted absorption maxima (λmax).

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 325 | 0.18 | HOMO -> LUMO | π-π* |

| 290 | 0.12 | HOMO-1 -> LUMO | π-π* |

| 265 | 0.05 | HOMO-2 -> LUMO | π-π* |

| 240 | 0.01 | n -> π* | n-π* |

Note: This data is hypothetical and serves as an illustrative example of results obtained from TD-DFT calculations.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key frontier orbitals in these transitions. nih.gov The energy difference between them, the HOMO-LUMO gap, provides a first approximation of the lowest excitation energy. nih.gov For this compound, the HOMO is expected to have significant contributions from the isoquinoline π-system, while the LUMO will also be distributed over the aromatic core and the electron-withdrawing ethynyl group.

Reaction Mechanism and Kinetics Studies

Computational chemistry is instrumental in elucidating reaction mechanisms and predicting the kinetics of chemical transformations involving this compound.

Understanding the mechanism of a reaction requires the identification of stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state represents the highest energy point along the reaction coordinate, and its structure corresponds to a saddle point on the potential energy surface. youtube.com

For reactions involving this compound, such as Sonogashira coupling at the C-4 bromine or cycloaddition reactions at the ethynyl group, computational methods can be used to locate the structures of the relevant transition states. Techniques like the synchronous transit-guided quasi-Newton (STQN) method are employed for this purpose.

Once the transition state structure is located, its energy can be calculated. The activation energy (Ea) is the energy difference between the reactants and the transition state. youtube.com This value is crucial for determining the reaction rate, as described by the Arrhenius equation. libretexts.org A lower activation energy corresponds to a faster reaction rate. youtube.com Computational chemistry allows for the comparison of different possible reaction pathways by calculating their respective activation energies, thereby predicting the most favorable mechanism.

Table 2: Hypothetical Activation Energies for Competing Reactions of this compound

| Reaction Type | Reaction Coordinate | Calculated Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| [3+2] Cycloaddition | Approach of azide (B81097) to the ethynyl group | 85 |

| Sonogashira Coupling | Oxidative addition of Pd(0) to the C-Br bond | 65 |

| Nucleophilic Addition | Attack of a nucleophile at the ethynyl carbon | 110 |

Note: This data is for illustrative purposes to demonstrate the application of computational methods in comparing reaction pathways.

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. d-nb.info These descriptors help in predicting the most likely sites for electrophilic, nucleophilic, and radical attacks on a molecule.

Global reactivity descriptors provide information about the molecule as a whole. Key global descriptors include:

Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.

Hardness (η): Measures the resistance to change in electron distribution. d-nb.info Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors , such as the Fukui function (f(r)) , pinpoint specific reactive sites within the molecule. d-nb.inforesearchgate.net The Fukui function indicates the change in electron density at a particular point when an electron is added to or removed from the system. researchgate.net

f+(r): For nucleophilic attack (predicts where an electron is most readily accepted).

f-(r): For electrophilic attack (predicts where an electron is most easily removed).

f0(r): For radical attack.

For this compound, the analysis of Fukui functions would likely predict that the carbon atoms of the ethynyl group are susceptible to nucleophilic attack, while the isoquinoline ring, particularly certain carbon positions, would be the preferred sites for electrophilic attack. researchgate.net

Table 3: Predicted Local Reactivity for this compound using Fukui Functions

| Atom/Region | Predicted f+ (Nucleophilic Attack) | Predicted f- (Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| Ethynyl Carbon (α to ring) | High | Low | Site for nucleophilic addition |

| Ethynyl Carbon (β to ring) | Medium | Low | Site for nucleophilic addition |

| C-4 (Bromo-substituted) | Low | Medium | Potential site for electrophilic substitution (after metalation) |

| C-5 | Low | High | Site for electrophilic aromatic substitution |

| Nitrogen Atom | Medium | Low | Site for protonation/alkylation |

Note: The values are qualitative predictions based on general principles of chemical reactivity.

Machine Learning and Artificial Intelligence in Chemical Analysis

The integration of machine learning (ML) and artificial intelligence (AI) is transforming chemical research, from data analysis to synthetic planning. nih.govaalto.fi

Machine learning models, particularly neural networks and kernel-based methods, are increasingly used to predict and interpret spectroscopic data. aalto.finyu.eduresearchgate.net These models are trained on vast datasets of known molecules and their corresponding spectra (e.g., NMR, IR, Mass, UV-Vis). aalto.firesearchgate.net

For a molecule like this compound, an ML model could:

Predict its Spectra: Given the molecular structure, a trained model can predict its characteristic spectroscopic fingerprints. aalto.fi

Aid in Structure Elucidation: Conversely, given experimental spectra of an unknown compound, an ML algorithm can suggest the most probable structures, potentially identifying it as this compound from a mixture or a library of compounds. researchgate.net

Enhance Data Analysis: ML can help deconvolve complex spectra, identify subtle features, and quantify components in a mixture, which is particularly useful in reaction monitoring. nyu.eduspectroscopyonline.com

These predictive tools expedite the process of material characterization and can guide experimental efforts by prioritizing compounds with desired spectroscopic properties. aalto.fi

These platforms use machine learning models, often based on reaction rules or templates extracted from the chemical literature, to identify plausible "disconnections" in the target molecule. rsc.org For this compound, an AI retrosynthesis tool might suggest a pathway such as:

Disconnection of the ethynyl group: This suggests a Sonogashira coupling reaction as the final step, connecting a terminal alkyne (like trimethylsilylacetylene (B32187), followed by deprotection) with a 4-bromo-1-haloisoquinoline precursor.

Disconnection of the bromo group: This might point to a Sandmeyer reaction from a 4-aminoisoquinoline (B122460) derivative.

Formation of the isoquinoline core: The AI could propose building the heterocyclic ring system through established methods like the Bischler-Napieralski or Pictet-Spengler reactions from a suitable phenethylamine (B48288) derivative.

By evaluating the feasibility, cost of starting materials, and number of steps for each proposed route, these AI tools can significantly accelerate the process of synthesis design. youtube.comrsc.org

Advanced Applications in Chemical Sciences

Applications in Medicinal and Pharmaceutical Chemistry

The isoquinoline (B145761) framework is a cornerstone in medicinal chemistry, recognized for its presence in a vast array of natural products and synthetically developed therapeutic agents. nih.govnih.gov The compound 4-Bromo-1-ethynylisoquinoline represents a strategically functionalized version of this core structure, offering versatile handles for chemical modification. The presence of a bromine atom at the C4-position and an ethynyl (B1212043) group at the C1-position allows for a multitude of chemical transformations, making it a valuable building block for creating diverse molecular libraries aimed at drug discovery.

The concept of a "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a foundation for the development of new drugs. nih.govtandfonline.com Isoquinoline and its derivatives, including tetrahydroisoquinolines (THIQs), are widely regarded as privileged structures, particularly in the development of anticancer agents. nih.govtandfonline.comeurekaselect.com These scaffolds are found in numerous natural alkaloids and synthetic compounds that exhibit potent biological activities. nih.goveurekaselect.com

The isoquinoline core's utility stems from its ability to be readily synthesized and modified, allowing chemists to systematically explore structure-activity relationships. tandfonline.com The this compound molecule is an exemplary starting point for leveraging this privileged scaffold. The bromine atom serves as a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. The terminal alkyne (ethynyl group) is also highly versatile, participating in reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which is instrumental in linking the scaffold to other molecules or biological targets. This dual functionality allows for the creation of extensive libraries of complex molecules from a single, advanced intermediate, embodying the core principle of a privileged scaffold in modern drug discovery. researchoutreach.org

Enzyme inhibition is a primary mechanism through which many drugs exert their therapeutic effects. While this compound has not been specifically reported as a Glutathione (B108866) S-Transferase (GST) inhibitor, the isoquinoline scaffold is a well-established platform for developing potent inhibitors of various enzymes critical to disease pathology. For instance, isoquinoline derivatives have been successfully developed as inhibitors of kinases and topoisomerases, enzymes often implicated in cancer. researchoutreach.orgrsc.orgnih.gov

Glutathione S-Transferases are a family of enzymes that play a crucial role in cellular detoxification by conjugating the tripeptide glutathione to a wide range of xenobiotics, including many chemotherapeutic drugs. nih.gov Overexpression of certain GST isozymes in cancer cells is a known mechanism of drug resistance. nih.govnih.gov Therefore, developing inhibitors of specific GST isozymes is a key strategy to overcome this resistance. nih.govdrugbank.com

The design of GST inhibitors often involves creating molecules that mimic glutathione or that can selectively bind to the enzyme's active site. drugbank.com The this compound scaffold offers a promising starting point for such designs. Its functional groups can be used to introduce moieties that enhance binding affinity and selectivity for a target GST isozyme. For example, the ethynyl group could be functionalized to mimic aspects of the glutathione structure, while the C4-position could be modified to explore interactions with hydrophobic pockets within the enzyme's binding site, a common strategy for improving potency and selectivity. drugbank.commdpi.com

The isoquinoline nucleus is a recurring motif in compounds with a broad spectrum of biological activities. nih.gov Derivatives are actively being investigated as antimicrobial, anticancer, and neuroprotective agents.

Antimicrobial Activity: Alkynyl isoquinolines have demonstrated potent bactericidal activity against Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com In one study, the isoquinoline group was found to be vital for potency, as its replacement with a pyridine (B92270) ring led to a significant loss of activity. mdpi.com Furthermore, bromo-substituted quinoline (B57606) and isoquinoline systems have shown strong antimicrobial effects. For example, certain 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives exhibit potent activity against MRSA, with one compound showing a minimum inhibitory concentration (MIC) as low as 0.031 μg/mL. nih.gov This suggests that the combination of a bromine atom and an isoquinoline core, as present in this compound, is a favorable structural motif for developing new antibacterial agents.

Anticancer Activity: Isoquinoline alkaloids and their synthetic analogs are a major focus in cancer research. nih.goveurekaselect.com They can induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines. nih.gov The anticancer mechanisms often involve the inhibition of crucial cellular machinery, such as tubulin polymerization or the activity of protein kinases and topoisomerases. nih.govrsc.org The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, for instance, is found in marine alkaloids that exhibit cytotoxicity against tumor cells in the nanomolar range. rsc.org The functional groups on this compound provide the necessary tools to synthesize complex derivatives that could target these pathways.

Neuroprotective Activity: Several isoquinoline alkaloids have been shown to possess neuroprotective properties, making them interesting candidates for treating neurodegenerative diseases like Parkinson's or Alzheimer's disease. mdpi.comsemanticscholar.orgresearchgate.net Their mechanisms include reducing oxidative stress, inhibiting neuroinflammation, and regulating autophagy. mdpi.comsemanticscholar.org Studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) and its analogs revealed that substitutions on the isoquinoline ring significantly influence neuroprotective or neurotoxic activity. nih.gov Specifically, hydroxyl-substituted derivatives showed enhanced neuroprotective efficacy. nih.gov This highlights the potential of using the reactive sites on this compound to introduce hydroxyl groups or other functionalities aimed at developing novel neuroprotective agents.

Table 1: Bioactive Isoquinoline Derivatives and Their Therapeutic Potential

| Compound Class | Substitution Pattern | Bioactivity | Key Finding | Reference |

|---|---|---|---|---|

| Alkynyl Isoquinolines | Alkynyl group at C1 | Antibacterial (Anti-MRSA) | The isoquinoline moiety was determined to be crucial for potent antibacterial activity. | mdpi.com |

| Indolizinoquinolines | 9-Bromo substitution | Antibacterial (Anti-MRSA) | A derivative showed a potent MIC value of 0.031 μg/mL against MRSA. | nih.gov |

| Pyrrolo[2,1-a]isoquinolines | Fused heterocyclic system | Anticancer | Derivatives exhibited cytotoxicity in the nanomolar range against various tumor cells. | rsc.org |

| Tetrahydroisoquinolines | 1-Methyl, various ring substitutions | Neuroprotective | Hydroxy-substituted derivatives demonstrated greater neuroprotective efficacy. | nih.gov |

| Isoquinoline Alkaloids | e.g., Berberine, Tetrandrine | Neuroprotective, Anticancer | Exert effects via multiple mechanisms including anti-inflammatory and antioxidant pathways. | nih.govmdpi.com |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. drugdesign.org The isoquinoline scaffold is extensively studied in this regard to optimize compounds for increased potency, selectivity, and improved pharmacokinetic properties. nih.govnih.govresearchgate.net

The this compound molecule is an ideal template for SAR exploration due to its distinct and chemically addressable positions.